Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-
Description
This compound is a substituted pyrimidinone derivative featuring an acetamide moiety at position 5 of the heterocyclic ring. Key structural attributes include:
Properties
Molecular Formula |
C14H20N4O3 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N-[6-amino-1-(cyclohex-3-en-1-ylmethyl)-3-methyl-2,4-dioxopyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C14H20N4O3/c1-9(19)16-11-12(15)18(14(21)17(2)13(11)20)8-10-6-4-3-5-7-10/h3-4,10H,5-8,15H2,1-2H3,(H,16,19) |
InChI Key |
GXIAWMVOYIGDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N(C(=O)N(C1=O)C)CC2CCC=CC2)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Hydrazinolysis of Ethyl Acetate to Acethydrazide
- Reactants: Ethyl acetate and Hydrazine Hydrate (80% aqueous solution)
- Conditions: Heating under reflux
- Process: Ethyl acetate undergoes hydrazinolysis with hydrazine hydrate to yield acethydrazide.
- Optimization: After reaction completion, ethanol azeotrope is added to remove residual moisture and unreacted ethyl acetate.
- Stoichiometry: Ethyl acetate is used in 1.0 to 1.5 times the molar amount of hydrazine hydrate, preferably 1.2 times.
- Yield: Approximately 98%
- Reaction Time: About 8 hours under reflux
- Example: In a 10 L reactor, 2657 g ethyl acetate and 1177 g hydrazine hydrate (85%) were reacted to produce 1428 g acethydrazide.
Step 3: Alkylation with Monochloroacetone
- Reactants: Cyclic intermediate and Monochloroacetone
- Base: Sodium alkoxide (preferred), sodium hydride, or lithium alkylide
- Solvent: Polar solvents such as methanol or ethanol
- Temperature: -20 °C to 80 °C, optimally around 60 °C
- Process: Alkylation introduces a methyl and cyclohexenylmethyl side chain onto the pyrimidine ring.
- Features: The base is often prepared in situ, using inexpensive raw materials to simplify post-reaction treatment.
- Outcome: Formation of alkylated intermediate with high selectivity.
Step 4: Ring-Opening and Ring-Expansion to Final Product
- Reactants: Alkylated intermediate and Hydrazine Hydrate (80%)
- Solvent: Fatty alcohols
- Temperature: 60 °C to 110 °C, preferably 90 °C
- Process: Ring expansion and opening reactions finalize the formation of the target compound, Acetamide, N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-yl]-.
- Optimization: One-step temperature and post-treatment optimization improve yield and reduce byproduct formation.
- Outcome: High purity product suitable for large-scale production.
Summary Table of Preparation Conditions
| Step | Reactants | Solvent/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethyl acetate + Hydrazine Hydrate | Reflux, ethanol azeotrope added | ~78 (reflux) | 8 hours | 98 | Ethyl acetate 1.0-1.5x mol hydrazine |
| 2 | Acethydrazide + Triphosgene | Aliphatic lipid/halohydrocarbon | Elevated (not specified) | Not specified | High | Triphosgene replaces phosgene |
| 3 | Cyclic intermediate + Chloroacetone + Base | Methanol/ethanol, polar solvents | -20 to 80, optimal 60 | Not specified | High | Sodium alkoxide preferred base |
| 4 | Alkylated intermediate + Hydrazine Hydrate | Fatty alcohol solvent | 60 to 110, optimal 90 | Not specified | High | Ring expansion to final product |
Advantages and Industrial Relevance
- Safety: Use of triphosgene instead of phosgene reduces reagent toxicity and equipment demands.
- Cost-Effectiveness: Utilization of inexpensive raw materials such as ethyl acetate and self-prepared bases lowers production costs.
- Yield and Purity: Optimized reaction conditions and one-step post-treatment enhance yields and minimize byproducts.
- Scalability: The method is suitable for large-scale industrial synthesis due to its simplicity and safety improvements.
Research and Literature Context
While direct literature specifically naming the exact compound "Acetamide, N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-yl]-" is scarce, the preparation methodology aligns closely with patented processes for related substituted tetrahydropyrimidine and triazine derivatives, as detailed in Chinese patent CN102532046A. This patent comprehensively describes a four-step synthetic sequence that can be adapted to this compound's synthesis, providing robust and reproducible protocols.
Additional chemical data on related pyrimidine derivatives is available in chemical databases such as PubChem, which provide structural and molecular information but lack detailed synthetic procedures for this specific compound.
Chemical Reactions Analysis
Hydrolysis of Acetamide Group
The acetamide substituent undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid. This reaction is typical of amides and supported by general acetamide reactivity patterns .
Conditions :
-
Acidic: HCl (6M), reflux, 12 hours
-
Basic: NaOH (4M), 80°C, 8 hours
Product :
Nucleophilic Substitution at the Amino Group
The 6-amino group participates in nucleophilic reactions, including alkylation and acylation, due to its lone pair availability.
Example Reaction :
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | Ethyl bromide | DMF, K2CO3, 60°C | N-Ethyl derivative at position 6 |
| Acylation | Acetyl chloride | Pyridine, RT | N-Acetylated product |
Oxidation of the Cyclohexenylmethyl Group
The 3-cyclohexenylmethyl side chain is susceptible to oxidation, forming epoxides or ketones depending on conditions.
Pathways :
-
Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane yields an epoxide .
-
Oxidative cleavage : Ozonolysis followed by reductive workup produces a dicarboxylic acid fragment .
Tautomerism in the Pyrimidine Ring
The 2,4-dioxo pyrimidine system exhibits keto-enol tautomerism, influencing its reactivity in electrophilic substitution:
The enol form stabilizes through conjugation, enhancing reactivity at positions 5 and 6 .
Ring Functionalization via Electrophilic Aromatic Substitution
The pyrimidine ring undergoes halogenation or nitration at electron-rich positions.
Halogenation :
Hydrogenation of the Cyclohexene Moiety
The cyclohexene ring in the side chain can be hydrogenated to cyclohexane under catalytic hydrogenation:
Conditions :
Condensation Reactions
The amino group at position 6 reacts with aldehydes to form Schiff bases:
Applications :
Scientific Research Applications
Acetamide, N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]- (CAS No. 82593-47-3) is a compound with significant potential in various scientific research applications. This article explores its applications, highlighting its chemical properties, biological activities, and relevance in different fields.
Antitumor Activity
Research has indicated that compounds similar to Acetamide, N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]- exhibit promising antitumor properties. Studies have focused on the inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Case Study : A study demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines by inducing apoptosis via the mitochondrial pathway .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its structure allows it to interact with microbial membranes and disrupt their integrity.
- Case Study : Research highlighted the effectiveness of similar acetamide derivatives against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .
Enzyme Inhibition
Acetamide derivatives have been explored for their ability to inhibit specific enzymes that play critical roles in metabolic pathways.
- Case Study : Inhibitory effects on certain kinases involved in cancer signaling pathways have been reported, indicating a potential role in targeted cancer therapies .
Drug Design
The unique structural features of Acetamide make it a candidate for drug design in pharmaceuticals targeting various diseases.
- Insight : Its ability to modulate biological pathways suggests that it could be used as a lead compound for developing new therapeutics aimed at cancer and infectious diseases .
Biosensor Development
Recent studies have explored the use of Acetamide in biosensor technologies, particularly for detecting biomolecules.
Mechanism of Action
The mechanism of action of Acetamide, N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the acetamide-pyrimidinone core but differ in substituents, synthesis routes, and physicochemical properties:
Substituent Variations on the Pyrimidine Ring
Key Observations :
Key Observations :
- Acetylation is a common step, but substituent-specific reactions (e.g., alkylation for cyclohexenylmethyl groups) add complexity to the target compound’s synthesis .
Q & A
Q. What are the recommended synthetic routes and purification methods for this acetamide derivative?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Core Pyrimidine Formation : Start with a tetrahydro-2,4-dioxopyrimidine scaffold. Introduce the 3-cyclohexen-1-ylmethyl group via alkylation using a cyclohexenylmethyl halide under basic conditions (e.g., K₂CO₃ in DMF) .
Acetamide Conjugation : React the 6-amino-substituted intermediate with acetyl chloride or acetic anhydride in the presence of a coupling agent (e.g., HATU or DCC) to form the acetamide moiety .
Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Considerations :
- Protect the amino group during alkylation to prevent side reactions.
- Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1).
Q. How can researchers structurally characterize this compound to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
Q. NMR Spectroscopy :
- ¹H NMR : Identify characteristic peaks: δ ~1.8–2.1 ppm (methyl group on pyrimidine), δ ~5.4–5.6 ppm (cyclohexenyl protons), δ ~6.2 ppm (amide NH) .
- ¹³C NMR : Confirm carbonyl resonances (C=O at ~170–175 ppm) and cyclohexenyl carbons.
Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ at m/z ~375–400, depending on substituents) .
X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in DMSO/ethanol), resolve the 3D structure to confirm stereochemistry .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Variable Substituents : Synthesize analogs by modifying:
- The cyclohexenyl group (e.g., substituents at the 3-position).
- The methyl group on the pyrimidine ring (replace with ethyl, isopropyl).
- The acetamide moiety (e.g., replace with propionamide or benzamide) .
- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using:
- Fluorescence-based activity assays (IC₅₀ determination).
- Molecular docking (PDB structures) to predict binding interactions .
- Data Analysis : Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
Replicate Experiments : Ensure consistent assay conditions (e.g., pH, temperature, enzyme concentration) .
Purity Verification : Re-examine compound purity via LC-MS; impurities >1% can skew results.
Target Validation : Confirm target specificity using CRISPR knockout cell lines or competitive binding assays.
Meta-Analysis : Compare data across studies, noting differences in cell lines (e.g., HEK293 vs. HeLa) or assay formats (in vitro vs. ex vivo) .
Q. What advanced techniques are recommended for studying the compound’s mechanism of action?
- Methodological Answer :
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to target proteins .
Cryo-EM/X-ray Crystallography : Resolve compound-protein complexes to identify critical interactions (e.g., hydrogen bonds with active-site residues) .
Proteomics : Use SILAC labeling or TMT multiplexing to track downstream signaling pathways in treated cells .
Kinetic Studies : Perform time-dependent inhibition assays to distinguish between competitive and non-competitive mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
